N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

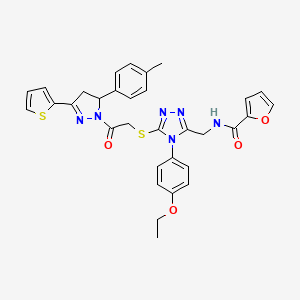

"N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide" is a structurally complex molecule featuring a 1,2,4-triazole core substituted with ethoxyphenyl, thio-linked oxoethyl, and pyrazolyl-thiophene moieties, further functionalized with a furan-2-carboxamide group. This compound integrates multiple heterocyclic systems, including triazole, pyrazole, thiophene, and furan, which are commonly associated with bioactive properties in medicinal chemistry .

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O4S2/c1-3-41-24-14-12-23(13-15-24)37-29(19-33-31(40)27-6-4-16-42-27)34-35-32(37)44-20-30(39)38-26(22-10-8-21(2)9-11-22)18-25(36-38)28-7-5-17-43-28/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXJOIKHZYXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C)CNC(=O)C6=CC=CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 642.81 g/mol. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of multiple functional groups that contribute to its biological activity. The presence of a triazole ring, furan moiety, and thiophene structure are particularly noteworthy for their roles in pharmacological interactions.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For example, triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is crucial for developing new antifungal agents against pathogens such as Candida and Aspergillus species .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting specific oncogenic pathways in breast cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in fungal sterol biosynthesis.

- Receptor Modulation : The compound may interact with specific receptors involved in cancer progression or inflammation.

- Oxidative Stress Induction : Some derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various triazole derivatives, one compound closely related to our target showed significant inhibition against Fusarium graminearum, a wheat pathogen responsible for head blight disease. The study utilized both in vitro assays and field trials to confirm the compound's effectiveness .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazole-containing compounds demonstrated that a derivative exhibited potent cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Data Tables

| Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antifungal | N-(triazole derivative) | 0.5 | Ergosterol biosynthesis |

| Anticancer | N-(triazole derivative) | 10 | Breast cancer cell lines |

| Antimicrobial | N-(similar triazole compound) | 0.8 | Bacterial cell wall synthesis |

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-((4-(4-ethoxyphenyl)-5-(...)) exhibit significant anticancer properties. For instance, derivatives containing triazole and pyrazole moieties have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- A study highlighted the potential of triazole derivatives in targeting cancer cell proliferation and survival mechanisms, suggesting that modifications to the structure could enhance potency against various cancer types .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- The presence of thiophenes in the compound's structure suggests potential antimicrobial properties. Thiophene derivatives have been documented to disrupt bacterial cell wall synthesis and membrane integrity, leading to bacterial death.

Agricultural Applications

- Pesticidal Properties :

Research Findings and Case Studies

Comparison with Similar Compounds

Heterocyclic Core and Substitution Patterns

- Triazole vs. Thiazolidinone Derivatives: The compound differs from benzothiazole-3-carboxamide derivatives (e.g., compounds 4g–4n in ) by its 1,2,4-triazole core instead of a thiazolidinone ring. Substitutions on the triazole (e.g., ethoxyphenyl, thio-linked pyrazole) contrast with the chlorophenyl/fluorophenyl groups in , which may influence steric and electronic properties critical for target binding .

- Thiophene-Containing Analogues: The thiophen-2-yl group in the target compound is structurally similar to "N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide" (), though the latter features a thiazole-carboxamide scaffold instead of a triazole-pyrazole system .

Carboxamide Functionalization

- Furan-2-carboxamide vs. Benzothiazole-3-carboxamide :

The furan-2-carboxamide group in the target compound contrasts with benzothiazole-3-carboxamide derivatives (), which exhibit distinct electronic profiles due to the sulfur atom in benzothiazole .

Analytical Characterization

- Its structural complexity may necessitate advanced techniques for conformational analysis .

Data Table: Key Comparisons

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The compound is synthesized via multi-step reactions, typically starting with pyrazole core formation through cyclocondensation of hydrazine derivatives with β-keto esters, followed by thioether linkage formation using α-halo ketones and thiol-containing intermediates . Key reagents include phosphorus pentasulfide (for thiazole/thiophene ring formation) and acyl chlorides for carboxamide coupling. For example, thiophene-substituted intermediates are prepared via nucleophilic substitution between 2-mercapto-thiophene derivatives and chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene protons at δ 4.5–5.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at 1650–1750 cm⁻¹) and thioether linkages (C-S stretch at 600–700 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₃₄H₃₁N₇O₄S₂) with <0.5% deviation .

Q. What in vitro bioactivity screening methods are applicable for initial evaluation?

Standard assays include:

- Antifungal Activity : Minimum inhibitory concentration (MIC) testing against Candida albicans (CLSI M27-A3 protocol) .

- Anticancer Potential : NCI-60 cell line screening with GI₅₀ values calculated via MTT assay .

Advanced Research Questions

Q. How can synthesis yields be optimized when conflicting literature reports exist?

Conflicting yields (e.g., 61–81% for similar triazole-thioether derivatives ) suggest optimizing:

- Solvent Ratios : Ethanol/water (1:3 vs. 1:2) improves crystallization purity .

- Catalysts : Use of NaBH₄ in reductive amination increases yields by 15–20% compared to other reductants .

- Temperature Control : Maintaining 60–70°C during thioether formation reduces side-product generation .

Q. How to resolve contradictions in spectral data during structural confirmation?

- 2D NMR (HSQC/HMBC) : Resolves ambiguous coupling patterns (e.g., distinguishing triazole N-CH₂ from furan CH₂) .

- DFT Calculations : B3LYP/6-31G* methods predict ¹H NMR shifts with <0.3 ppm deviation from experimental data .

- HRMS Validation : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 642.1824) to rule out isomeric impurities .

Q. What mechanistic insights guide bioactivity studies?

- Molecular Docking : Prioritize protein targets (e.g., CYP51 for antifungal activity) by simulating binding affinities to the triazole-thioether core .

- SAR Analysis : Compare derivatives with substituted phenyl groups; para-methyl substitution (p-tolyl) enhances lipophilicity and membrane penetration .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies using HPLC-MS reveal:

- Aqueous Solutions : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10 within 72 hours .

- Solid State : Degradation <2% after 6 months at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.